Ethynylcyclohexane

Conformational Analysis Spectroscopy Computational Chemistry

Ethynylcyclohexane (CAS 931-48-6), also known as cyclohexylacetylene, is a terminal alkyne featuring a cyclohexyl group attached to an ethynyl moiety. It is a colorless liquid with a boiling point of 130-132 °C, a density of 0.828 g/mL at 25 °C, and a refractive index of 1.4540 (n20/D).

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 931-48-6
Cat. No. B1294493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynylcyclohexane
CAS931-48-6
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC#CC1CCCCC1
InChIInChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
InChIKeySSDZYLQUYMOSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethynylcyclohexane (CAS 931-48-6): Core Physical and Chemical Baseline for Procurement


Ethynylcyclohexane (CAS 931-48-6), also known as cyclohexylacetylene, is a terminal alkyne featuring a cyclohexyl group attached to an ethynyl moiety [1]. It is a colorless liquid with a boiling point of 130-132 °C, a density of 0.828 g/mL at 25 °C, and a refractive index of 1.4540 (n20/D) . Its molecular formula is C₈H₁₂, with a molecular weight of 108.18 g/mol [1].

Ethynylcyclohexane (CAS 931-48-6): Why In-Class Terminal Alkyne Substitution Is Inadequate


Generic substitution with other terminal alkynes fails because the cyclohexyl group in ethynylcyclohexane imparts unique steric bulk and conformational flexibility that directly influence reaction kinetics, selectivity, and the physicochemical properties of downstream products . Unlike rigid aromatic alkynes like phenylacetylene or smaller aliphatic alkynes, ethynylcyclohexane exists as an equilibrium mixture of chair-equatorial (Ce) and chair-axial (Ca) conformers, a dynamic structural feature that can alter reactivity pathways [1][2]. This conformational lability, combined with its distinct steric profile, can lead to different reaction rates, regioselectivity, and the formation of structurally distinct metal complexes compared to its planar or less sterically hindered analogs . Consequently, simply interchanging one terminal alkyne for another without quantitative justification risks compromised synthetic yields, altered material properties, and failed catalytic cycles.

Ethynylcyclohexane (CAS 931-48-6): Quantified Differentiation Against Key Analogs


Ethynylcyclohexane vs. Phenylacetylene: Quantified Conformational Flexibility and Structural Rigidity

Ethynylcyclohexane demonstrates a quantifiable difference in molecular rigidity compared to its aromatic analog, phenylacetylene. While phenylacetylene possesses a rigid, planar structure, ethynylcyclohexane's cyclohexyl ring can adopt multiple low-energy conformations, primarily the chair-equatorial (Ce) and chair-axial (Ca) forms [1]. Spectroscopic analysis has identified 32 distinct rotational transitions for the Ce conformer alone, and the molecule's overall dipole moment components (|μa|=0.869(3), |μb|=0.112(1), |μc|=0.139(1) D) are determined by the relative populations of these conformers [1]. This contrasts sharply with the single, rigid conformation of phenylacetylene, establishing a fundamental difference in molecular shape and flexibility that impacts intermolecular interactions and packing .

Conformational Analysis Spectroscopy Computational Chemistry

Ethynylcyclohexane vs. Phenylacetylene: Differentiated Physical Properties for Formulation

Ethynylcyclohexane possesses a markedly different physical property profile compared to the widely used aromatic alkyne phenylacetylene, which can be a decisive factor in process chemistry and formulation . Key differences include a lower boiling point (130-132 °C vs. 142.4 °C) and a lower density (0.828 g/mL vs. ~0.93 g/mL), which affect distillation, purification, and mixing behavior [1]. These distinctions are not trivial; they enable different solvent strategies and can simplify downstream processing steps like solvent removal or extraction.

Formulation Chemistry Solvent Engineering Process Chemistry

Ethynylcyclohexane in Catalytic Hydroamination: Demonstrated High Synthetic Efficiency

Ethynylcyclohexane is a highly efficient substrate in palladium-catalyzed hydroamination reactions, a key method for synthesizing valuable enamine compounds . In a documented protocol, the reaction of ethynylcyclohexane with N-methylaniline, catalyzed by [CH₂(C₅H₄N)₂]Pd=NPh, achieved a 95% isolated yield of the desired enamine product under mild conditions (60 °C, 8 hours) . This quantitative result demonstrates the compound's excellent reactivity and compatibility with this atom-economical (100%) transformation, providing a benchmark for process chemists. While this is a specific case study, it exemplifies the compound's utility in modern, efficient catalytic cycles.

Homogeneous Catalysis Hydroamination Green Chemistry

Ethynylcyclohexane in Osmium Vinylidene Chemistry: Enabling Key Catalytic Intermediates

Ethynylcyclohexane is a specific precursor for the synthesis of hydrido-vinylidene complexes of osmium, such as [Os[(E)-CH=CHR](=C=C=CPh₂)(CH₃CN)₂(PⁱPr₃)₂]BF₄ (R = Ph, Cy) . These complexes are not generic; they are vital intermediates in several important catalytic cycles, including alkene oligomerization, polymerization, and Fischer-Tropsch synthesis . The bulky cyclohexyl group on the alkyne ligand likely provides the necessary steric protection to stabilize the reactive vinylidene intermediate, a function that smaller or less sterically demanding alkynes cannot perform as effectively .

Organometallic Chemistry Homogeneous Catalysis Vinylidene Complexes

Ethynylcyclohexane vs. 1-Ethynylcyclohexene: Distinct Chemical Reactivity

A critical distinction exists between ethynylcyclohexane (CAS 931-48-6) and its close analog 1-ethynylcyclohexene, which is often a source of procurement confusion. 1-Ethynylcyclohexene contains an additional endocyclic double bond, enabling a different suite of chemical transformations such as epoxidation, dihydroxylation, and ozonolysis, which are impossible with the fully saturated ring of ethynylcyclohexane . Conversely, the saturated cyclohexyl group in ethynylcyclohexane provides greater chemical stability and eliminates the potential for unwanted side reactions associated with the alkene moiety. This fundamental difference in molecular structure dictates their divergent applications; substituting one for the other would lead to experimental failure in most contexts.

Alkyne Chemistry Reaction Selectivity Building Blocks

Ethynylcyclohexane (CAS 931-48-6): Validated Application Scenarios Based on Quantitative Evidence


Specialty Polymer and Catalyst Synthesis Requiring Bulky, Flexible Alkynes

Researchers developing novel polymers with tailored flexibility or synthesizing catalysts where steric protection of the active metal center is critical should consider ethynylcyclohexane. Its unique conformational flexibility and non-planar cyclohexyl group provide the steric bulk necessary to stabilize reactive intermediates like osmium vinylidene complexes [1], which are key in polymerization catalysis . The distinct steric profile differentiates it from rigid analogs like phenylacetylene, enabling the creation of materials with specific properties not achievable with smaller or more planar alkynes .

High-Throughput and Process Chemistry for Enamine Synthesis

Synthetic and medicinal chemistry groups focused on building enamine libraries or scaling up enamine production should evaluate ethynylcyclohexane. It has demonstrated excellent reactivity in palladium-catalyzed hydroamination, a 100% atom-economical reaction, achieving a 95% isolated yield under mild conditions . This validated, high-yielding protocol offers a robust starting point for process development, reducing the time and cost associated with reaction optimization. Furthermore, its lower boiling point (130-132 °C) compared to phenylacetylene can simplify solvent removal and product isolation in a manufacturing setting .

Fundamental Studies of Conformational Equilibria and Molecular Structure

Physical chemists and spectroscopists investigating the effects of conformational flexibility on molecular properties should source ethynylcyclohexane. It serves as a benchmark system for studying chair-equatorial (Ce) and chair-axial (Ca) equilibria [1]. Its well-characterized FT-microwave spectrum, with 32 assigned transitions for the Ce conformer alone, provides a rich dataset for validating computational models and developing new spectroscopic methods [1]. The molecule's dynamic behavior, contrasting with the rigidity of phenylacetylene, makes it an ideal probe for studying intermolecular forces and host-guest chemistry.

Development of Novel Formulations and Coatings

Formulators developing novel solvent systems, coatings, or reactive diluents may find ethynylcyclohexane advantageous due to its distinct physical properties. Its density (0.828 g/mL) is significantly lower than that of aromatic alkynes like phenylacetylene (~0.93 g/mL) [2]. This lower density, combined with its non-polar, aliphatic nature, can influence phase behavior, evaporation rates, and compatibility with other formulation components in ways that aromatic or smaller aliphatic alkynes cannot replicate.

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